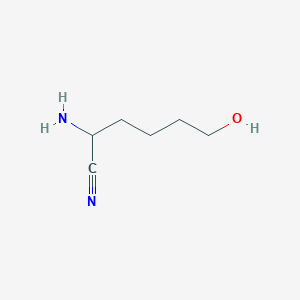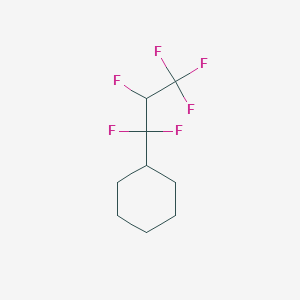![molecular formula C13H25O6P B14656290 Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate CAS No. 52750-84-2](/img/structure/B14656290.png)
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, propan-2-yl groups, and a phosphanyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate typically involves the reaction of diethyl propanedioate with a suitable phosphanyl reagent under controlled conditions. One common method involves the use of diisopropyl phosphite as a phosphanyl source. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment and reaction parameters is crucial to ensure consistent quality and efficiency. Industrial methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and mixing rates.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate exerts its effects involves interactions with molecular targets and pathways. The phosphanyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the compound’s structure allows it to participate in various chemical transformations, influencing reaction pathways and outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Diisopropyl phosphite
- Diethyl malonate
Uniqueness
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is unique due to its combination of diethyl, propan-2-yl, and phosphanyl groups attached to a propanedioate backbone. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
52750-84-2 |
|---|---|
Formule moléculaire |
C13H25O6P |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
diethyl 2-di(propan-2-yloxy)phosphanylpropanedioate |
InChI |
InChI=1S/C13H25O6P/c1-7-16-12(14)11(13(15)17-8-2)20(18-9(3)4)19-10(5)6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
UHZIDRTZBRMATQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)P(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


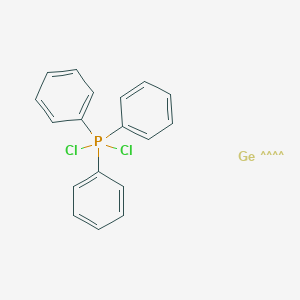

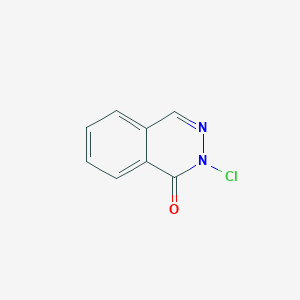
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

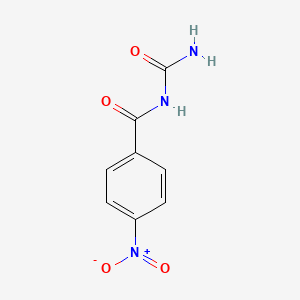
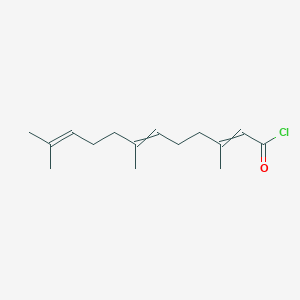
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
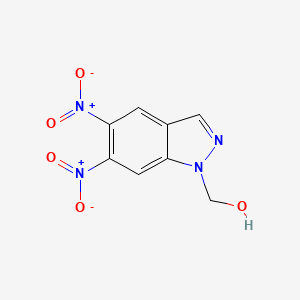
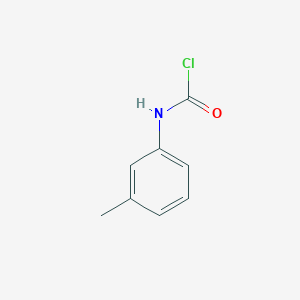
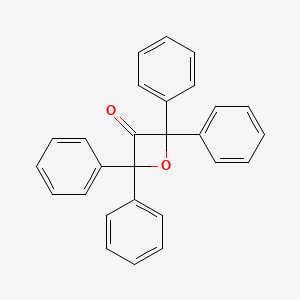
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
